3-Bromoimidazo[1,2-a]pyridine
Description
Overview of Imidazo[1,2-a]pyridine (B132010) Scaffold in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyridine framework is recognized as a "privileged structure" in drug discovery, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide array of therapeutic agents. nih.govnih.gov
Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are of paramount importance in the development of new pharmaceuticals. nih.govekb.eg Nitrogen-containing heterocycles are among the most common frameworks in physiologically active compounds, with over 85% of such drugs containing at least one heteroatom. nih.gov Their prevalence stems from their ability to engage in various non-covalent interactions, including hydrogen bonding, with biological macromolecules like proteins and nucleic acids. ekb.egmdpi.com This capacity for specific molecular recognition makes them ideal candidates for designing targeted therapies. nih.gov The structural diversity inherent in these fused systems allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. nih.gov
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. chemrxiv.orgresearchgate.net This has culminated in the development of several commercially successful drugs, such as:
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia. nih.govresearchgate.net
Alpidem: An anxiolytic compound. nih.govresearchgate.net
Saripidem: Another anxiolytic agent. researchgate.netnih.gov
Necopidem: A hypnotic drug. researchgate.netnih.gov
Olprinone: A cardiotonic agent used in the treatment of heart failure. nih.govnih.gov
Zolimidine: An antiulcer agent. nih.govnih.gov
Minodronic acid: A third-generation bisphosphonate for treating osteoporosis. researchgate.netnih.gov
Miroprofen: A non-steroidal anti-inflammatory drug (NSAID). researchgate.netnih.gov
Beyond their medicinal applications, imidazo[1,2-a]pyridine derivatives are also valuable in the realm of materials science, where they are utilized in the development of functional materials and organometallics. chemrxiv.orgbio-conferences.org
Rationale for Research on 3-Bromoimidazo[1,2-a]pyridine
Among the various functionalized imidazo[1,2-a]pyridines, the 3-bromo derivative stands out as a particularly important and versatile intermediate in organic synthesis.
The C3 position of the imidazo[1,2-a]pyridine ring is a common site for functionalization. Halogenation, particularly bromination, at this position is a key strategic step in the synthesis of more complex derivatives. The introduction of a bromine atom at C3 provides a reactive handle that can be readily exploited in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the creation of diverse molecular libraries for biological screening. rsc.orgresearchgate.net The ability to modify the C3 position is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of lead compounds. nih.gov
This compound is a highly valuable synthon, or synthetic building block, for the construction of more elaborate molecular frameworks. nih.gov Its utility stems from the reactivity of the carbon-bromine bond, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This has been demonstrated in the synthesis of numerous compounds with potential therapeutic applications. For instance, it serves as a precursor for the synthesis of various substituted imidazo[1,2-a]pyridines that have been investigated for their antimicrobial and anticancer activities. researchgate.netwisdomlib.org The straightforward synthesis of 3-bromoimidazo[1,2-a]pyridines, often through direct bromination of the parent heterocycle, further enhances its appeal as a versatile starting material in organic synthesis. nih.govrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSHMNJHJRIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316592 | |
| Record name | 3-bromoimidazo[1,2-a]pyridine | |
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Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-47-0 | |
| Record name | 3-Bromoimidazo(1,2-a)pyridine | |
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| Record name | 4926-47-0 | |
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| Record name | 3-bromoimidazo[1,2-a]pyridine | |
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| Record name | 3-Bromoimidazo[1,2-a]pyridine | |
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| Record name | 3-Bromoimidazo[1,2-a]pyridine | |
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Synthetic Methodologies for 3 Bromoimidazo 1,2 a Pyridine and Its Derivatives
Direct Synthetic Routes to 3-Bromoimidazo[1,2-a]pyridine
Direct synthetic routes are highly sought after for their atom and step economy. These methods typically involve the reaction of readily available starting materials to construct and functionalize the imidazo[1,2-a]pyridine (B132010) core in a single operational sequence.
One-Pot Tandem Cyclization/Bromination Approaches
A prevalent and effective method for constructing the imidazo[1,2-a]pyridine core involves the condensation of α-bromoketones with 2-aminopyridines. rsc.org This reaction has been adapted into tandem protocols to directly yield 3-bromo derivatives.
The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved without the use of transition-metal catalysts, which is advantageous for reducing costs and avoiding metal contamination in the final products. rsc.org One such protocol involves the reaction of α-bromoketones and 2-aminopyridine (B139424) in ethyl acetate (B1210297) at 90 °C, using only an oxidant to drive the tandem cyclization/bromination. rsc.orgresearchgate.net This base-free method demonstrates good functional group tolerance. rsc.org
Another highly efficient metal-free approach utilizes co-electrolysis in a simple undivided cell. researchgate.net This electrochemical method proceeds directly from 2-aminopyridines and α-bromoketones under ambient conditions and without any external chemical oxidant, offering a broad substrate scope through a domino condensation/bromination sequence. researchgate.net
Table 1: Metal-Free Synthesis of 3-Bromoimidazo[1,2-a]pyridines
| Starting Material 1 | Starting Material 2 | Oxidant/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| α-Bromoketone | 2-Aminopyridine | TBHP | Ethyl Acetate | 90 | 3 | Moderate to Good | rsc.orgresearchgate.net |
| α-Bromoketone | 2-Aminopyridine | Electrolysis | DMSO | Room Temp | N/A | Broad Scope | researchgate.net |
Oxidants play a crucial role in facilitating the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridines. Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant in these reactions. northeastern.edu In the tandem cyclization/bromination of α-bromoketones with 2-aminopyridines, TBHP promotes the reaction in the absence of a metal catalyst. rsc.orgrsc.org The reaction, when conducted with only TBHP in ethyl acetate, selectively yields 3-bromoimidazopyridines. rsc.org The presence of the oxidant is critical for the C–N coupling that forms the heterocyclic ring. rsc.org The process is believed to involve the further bromination of the initially formed imidazopyridine, which in turn promotes the initial cyclization. rsc.org
The mechanism for the one-pot synthesis of imidazo[1,2-a]pyridines involves the initial coupling between the endocyclic nitrogen of 2-aminopyridine and the α-bromoketone, which is followed by cyclization. researchgate.net In the tandem synthesis of 3-bromoimidazo[1,2-a]pyridines, it is suggested that the cyclization to form the imidazopyridine core is actively promoted by the subsequent bromination step. rsc.org This indicates a synergistic relationship where the second reaction (bromination) facilitates the first (cyclization), leading to an efficient one-pot process.
Copper-mediated synthesis provides an alternative, efficient route to 3-bromo-imidazo[1,2-a]pyridines. acs.org This one-pot procedure utilizes the coupling of pyridines and enamides under mild conditions. acs.orgnih.gov The reaction is mediated by a copper catalyst and uses molecular oxygen from the air as the terminal oxidant, making it an economically and environmentally attractive method. acs.orgacs.org This aerobic oxidative coupling tolerates a variety of functional groups and produces a range of 3-bromo-imidazo[1,2-a]pyridines. acs.org The copper/oxygen catalytic system is noted for its efficiency and sustainability in promoting the necessary C-N bond formation. acs.org
DMSO Oxidation in One-Pot Synthesis
A direct and efficient one-pot synthesis of this compound derivatives has been developed, utilizing dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a participant in the reaction. This method involves the reaction of a 2-aminopyridine derivative with an excess of an α-haloketone derivative in DMSO at room temperature. oup.comoup.com This approach is advantageous due to its mild reaction conditions and the circumvention of a separate bromination step, which is often required in traditional multi-step syntheses. oup.com
The reaction proceeds through the initial formation of a non-substituted imidazo[1,2-a]pyridine salt. Subsequently, the excess α-bromoketone reacts with DMSO to generate a bromosulfonium salt. The nucleophilic attack of the initially formed imidazo[1,2-a]pyridine on the bromine atom of this reactive salt leads to the desired this compound. oup.com This one-pot procedure provides the target compounds in moderate yields. oup.com
A notable aspect of this reaction is the concurrent formation of 3-methylthio derivatives as byproducts, resulting from the attack on the sulfur atom of the bromosulfonium salt intermediate. oup.com Despite this, the operational simplicity and mild conditions make this DMSO-mediated oxidation a valuable method for the direct synthesis of 3-bromoimidazo[1,2-a]pyridines. oup.com
Table 1: Examples of this compound Derivatives Synthesized via DMSO Oxidation
| 2-Aminopyridine Derivative | α-Bromoketone Derivative | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-3-(phenylmethyloxy)pyridine | 2-Bromo-1-phenylethanone | 8-(Benzyloxy)-3-bromo-2-phenylimidazo[1,2-a]pyridine | 73 |
| 2-Amino-5-methylpyridine | 2-Bromo-1-phenylethanone | 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine | 65 |
| 2-Aminopyridine | 2-Bromo-1-(4-bromophenyl)ethanone | 3-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 58 |
Electrochemical Synthesis Approaches
Electrochemical methods have emerged as a powerful and sustainable alternative for the synthesis of 3-bromoimidazo[1,2-a]pyridines. These techniques often operate under mild conditions, avoiding the need for harsh chemical oxidants and offering high atom economy. researchgate.netresearchgate.netrsc.org
A highly efficient co-electrolysis method for the synthesis of 3-bromoimidazo[1,2-a]pyridines has been developed, which proceeds in a simple undivided cell without any external oxidant. researchgate.netresearchgate.net This protocol involves the direct reaction of 2-aminopyridines and α-bromoketones through a domino condensation/bromination sequence. researchgate.netresearchgate.net The reaction is carried out under ambient conditions and demonstrates a broad substrate scope, providing the desired products in good yields. researchgate.net
A key advantage of electrochemical synthesis is the ability to conduct reactions under metal-free and oxidant-free conditions. researchgate.netrsc.orgresearchgate.net In the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines, electrons serve as the clean oxidant, replacing traditional chemical oxidizing agents. researchgate.netresearchgate.net This not only enhances the safety profile of the synthesis but also aligns with the principles of green chemistry by reducing chemical waste. researchgate.netrsc.org These protocols have been successfully applied to the halogenation of various imidazo-fused heterocycles. researchgate.net
The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been shown to be easily scalable. researchgate.netrsc.org For instance, a scale-up experiment for a related electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines yielded 1.56 g of the product, demonstrating the potential for larger-scale production. rsc.orgrsc.org The use of electricity as a traceless reagent, operation under mild conditions, and the utilization of environmentally benign solvents contribute to the green credentials of electrosynthesis. researchgate.netresearchgate.net This makes it an attractive and sustainable approach for the synthesis of these important heterocyclic compounds. researchgate.netrsc.org
Table 2: Comparison of Synthetic Methodologies for this compound
| Methodology | Key Features | Advantages |
|---|---|---|
| DMSO Oxidation | One-pot synthesis at room temperature. oup.com | Mild conditions, operational simplicity. oup.com |
| Electrochemical Synthesis | Co-electrolysis in an undivided cell. researchgate.netresearchgate.net | No external oxidant, broad substrate scope, scalable, environmentally friendly. researchgate.netresearchgate.netrsc.org |
Derivatization Strategies for this compound
The bromine atom at the C3 position of this compound serves as a versatile handle for further functionalization, enabling the introduction of a wide array of substituents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The C3-bromo substituent of the imidazo[1,2-a]pyridine scaffold readily participates in various palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, provide access to a diverse range of 3-substituted imidazo[1,2-a]pyridine derivatives. mdpi.com
The Suzuki-Miyaura coupling, for instance, has been successfully employed to introduce aryl and heteroaryl groups at the C3 position by reacting 3-bromoimidazo[1,2-a]pyridines with various boronic acids. mdpi.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. Microwave irradiation has been shown to accelerate these transformations. mdpi.com
The Heck reaction allows for the vinylation of the C3 position. beilstein-journals.orgwikipedia.org The Sonogashira coupling enables the introduction of alkynyl groups, further expanding the molecular diversity of the imidazo[1,2-a]pyridine core.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. wikipedia.orglibretexts.org This reaction involves the coupling of this compound with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
| Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | C-C (Aryl) | Pd(PPh₃)₄ / Cs₂CO₃ mdpi.com |
| Heck | Alkenes | C-C (Vinyl) | Pd(OAc)₂ / PPh₃ beilstein-journals.org |
| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | PdCl₂(PCy₃)₂ / TBAF·3H₂O mdpi.com |
| Buchwald-Hartwig | Amines | C-N | [Pd₂(dba)₃] / (±)-BINAP chemspider.com |
C3-Arylation Reactions
The formation of a biaryl linkage at the C3-position of imidazo[1,2-a]pyridine is a common and powerful transformation. Both palladium and copper-based catalytic systems have been effectively employed for this purpose.
Palladium-catalyzed C3-arylation reactions, often proceeding through mechanisms like the Suzuki-Miyaura or direct C-H arylation pathways, offer a broad scope for coupling this compound with a variety of aryl and heteroaryl partners. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. beilstein-journals.org For instance, the use of bulky phosphine (B1218219) ligands can facilitate the oxidative addition step, a key part of the catalytic cycle. beilstein-journals.org
Copper-catalyzed arylation provides an alternative and often more economical approach. nih.gov These reactions can proceed via C-H bond functionalization of the parent imidazo[1,2-a]pyridine with aryl halides. nih.gov
Table 1: Examples of C3-Arylation Reactions of Imidazo[1,2-a]pyridine Derivatives
| Entry | Imidazo[1,2-a]pyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Imidazo[1,5-a]pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5 mol%), PPh₃ | Bu₄NOAc | Toluene | 100 | 86 nih.gov |
| 2 | Imidazo[1,5-a]pyridine | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (5 mol%), PPh₃ | Bu₄NOAc | Toluene | 100 | 81 nih.gov |
| 3 | Imidazo[1,5-a]pyridine | 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (5 mol%), PPh₃ | Bu₄NOAc | Toluene | 100 | 75 nih.gov |
| 4 | Imidazo[1,2-b]pyridazine | 4-Bromoanisole | Pd(OAc)₂ (0.1 mol%) | KOAc | 1-Pentanol | 120 | 95 semanticscholar.org |
| 5 | Imidazo[1,2-b]pyridazine | 4-Bromotoluene | Pd(OAc)₂ (0.1 mol%) | KOAc | 1-Pentanol | 120 | 92 semanticscholar.org |
C3-Alkynylation Reactions
The introduction of an alkyne moiety at the C3-position is effectively achieved through the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of carbon-carbon bond formation. scirp.org In the context of this compound, this reaction provides access to a class of compounds with potential applications in materials science and as synthetic intermediates. The optimization of reaction conditions, including the choice of palladium and copper sources, ligand, base, and solvent, is crucial for efficient coupling. scirp.orgscirp.org
Table 2: Examples of Sonogashira Coupling of 3-Bromo-aminopyridines with Terminal Alkynes
| Entry | 3-Bromo-aminopyridine Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 98 scirp.org |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 94 scirp.org |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 92 scirp.org |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 95 scirp.org |
| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 89 scirp.org |
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction of an organoboron compound with a halide or triflate is highly valued for its mild reaction conditions and functional group tolerance. For this compound, the Suzuki-Miyaura coupling provides a robust route to a vast array of 3-aryl and 3-heteroaryl derivatives. researchgate.net The efficiency of the coupling is influenced by the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net
Table 3: Examples of Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine Derivatives
| Entry | Imidazo[1,2-a]pyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Phenyl-3-iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 85 researchgate.net |
| 2 | 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 82 researchgate.net |
| 3 | 2-Methyl-3-iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 78 researchgate.net |
| 4 | 2-Phenyl-3-iodoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | Reflux | 90 researchgate.net |
| 5 | 2-Phenyl-3-iodoimidazo[1,2-a]pyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ | NaOH | THF | Reflux | 75 researchgate.net |
Late-Stage C-H Functionalization of Imidazo[1,2-a]pyridines
While the functionalization of pre-halogenated imidazo[1,2-a]pyridines is a common strategy, direct C-H functionalization has emerged as a more atom- and step-economical approach. rsc.orgresearchgate.net This methodology allows for the introduction of various functional groups directly onto the heterocyclic core, often with high regioselectivity. The C3-position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic and radical attack, making it a prime target for C-H functionalization. rsc.org Various transition-metal-catalyzed and metal-free methods have been developed for the C-H arylation, alkylation, and acylation of the imidazo[1,2-a]pyridine scaffold. rsc.orgnih.gov These late-stage functionalization reactions are highly valuable for the rapid diversification of lead compounds in drug discovery.
Synthesis of Phosphinoimidazo[1,2-a]pyridine Ligands from Bromo-derivatives
Imidazo[1,2-a]pyridine-based phosphine ligands have shown great promise in catalysis. The synthesis of these ligands often involves the introduction of a phosphine group onto the heterocyclic core. This compound derivatives serve as key precursors in this context. A common synthetic route involves a palladium-catalyzed phosphination reaction, where the bromine atom is displaced by a phosphine nucleophile. rsc.orgrsc.org For instance, 3-bromo-2-iodoimidazo[1,2-a]pyridine can undergo a selective palladium-catalyzed phosphination at the C2-position, followed by a subsequent Suzuki coupling at the C3-position to afford 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. rsc.orgrsc.org This sequential cross-coupling strategy allows for the modular synthesis of a library of ligands with diverse steric and electronic properties.
Table 4: Synthesis of a 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine Ligand
| Starting Material | Reaction 1 (Phosphination) | Intermediate | Reaction 2 (Suzuki Coupling) | Final Product | Overall Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Pd(OAc)₂, DIPPF, Cs₂CO₃, 1,4-Dioxane, 80 °C | 3-Bromo-2-(diphenylphosphino)imidazo[1,2-a]pyridine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O | 3-Aryl-2-(diphenylphosphino)imidazo[1,2-a]pyridine | Varies rsc.orgrsc.org |
Reactivity and Reaction Mechanisms of 3 Bromoimidazo 1,2 a Pyridine
Mechanistic Investigations of Bromination and Cyclization
The synthesis of 3-bromoimidazo[1,2-a]pyridines often involves a one-pot tandem cyclization and bromination process. A widely used method starts with the reaction of 2-aminopyridines and α-bromoketones. The mechanism commences with the nucleophilic substitution of the halogen on the α-bromoketone by the nitrogen atom of the pyridine (B92270) ring, forming a pyridinium (B92312) salt intermediate. bio-conferences.org This intermediate then undergoes intramolecular cyclization to construct the imidazo[1,2-a]pyridine (B132010) core. sci-hub.se
The bromination at the 3-position is often facilitated by an oxidant, such as tert-butyl hydroperoxide (TBHP). researchgate.net It is proposed that the hydrogen bromide released during the cyclization is oxidized by TBHP to generate molecular bromine, which then acts as the electrophile to brominate the electron-rich 3-position of the imidazopyridine ring. In some cases, the reaction of an excess amount of α-bromoketone with dimethyl sulfoxide (B87167) (DMSO) as a solvent can generate a bromosulfonium salt, which then acts as the brominating agent for the imidazo[1,2-a]pyridine intermediate. oup.com
Alternative methods for the synthesis of 3-bromo-imidazo[1,2-a]pyridines include a copper-mediated aerobic oxidative coupling of pyridines and enamides. acs.org Another approach involves the electrochemical synthesis from 2-aminopyridines and α-bromoketones, which proceeds through a domino condensation/bromination sequence without the need for an external chemical oxidant. researchgate.net
Role of the Bromine Substituent in Facilitating Reactions
The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring plays a crucial role in directing and facilitating subsequent chemical reactions. Its presence enhances the electrophilic reactivity at this position, making it a key site for further functionalization. smolecule.com The bromine atom acts as a versatile "handle" for introducing a wide array of substituents through various cross-coupling reactions. vulcanchem.com
Nucleophilic Substitutions and Coupling Reactions Involving the Bromine Atom
The bromine atom at the 3-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution and a key participant in various metal-catalyzed cross-coupling reactions. vulcanchem.comresearchgate.net These reactions provide powerful tools for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com
Common Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl boronic acids is widely used to introduce aromatic groups at the 3-position. vulcanchem.comnih.gov
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities. nih.gov
Buchwald-Hartwig Amination: This method is employed to install various amine functionalities, which are important for pharmaceutical applications. vulcanchem.com
Heck Coupling: This reaction can be used to form carbon-carbon bonds with alkenes.
These coupling reactions typically require a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable ligand like Xantphos, and a base in an appropriate solvent.
| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Aryl boronic acid | Pd(0) catalyst, base | Aryl group |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, base | Alkynyl group |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Amino group |
Radical Trapping Experiments and Proposed Pathways
Mechanistic studies, including radical trapping experiments, have provided insights into the potential involvement of radical pathways in the synthesis and reactions of 3-bromoimidazo[1,2-a]pyridine. In some synthetic procedures, the reaction is inhibited by the presence of radical scavengers like TEMPO, suggesting the involvement of radical species.
One proposed radical pathway involves a single electron transfer (SET) mechanism. For instance, under blue LED irradiation, a photocatalyst can be excited and transfer an electron to an α-bromoacetophenone, generating a radical intermediate. researchgate.net This radical can then participate in the cyclization process.
Control experiments have shown that the bromination step can occur after the formation of the imidazo[1,2-a]pyridine ring. nih.gov For example, subjecting the unsubstituted imidazo[1,2-a]pyridine to HBr and TBHP can yield the 3-bromo derivative. nih.gov Furthermore, the addition of a bromine scavenger to the reaction mixture can inhibit the formation of the 3-bromo product, supporting the in-situ generation of bromine as the active brominating species. nih.gov These findings underscore the complex interplay of ionic and potentially radical pathways in the chemistry of this compound. The functionalization of imidazo[1,2-a]pyridines through radical reactions is a growing area of research. rsc.org
Advanced Characterization Techniques in 3 Bromoimidazo 1,2 a Pyridine Research
Spectroscopic Analysis
Spectroscopic techniques are crucial for determining the molecular structure of 3-Bromoimidazo[1,2-a]pyridine by probing the interactions of the molecule with electromagnetic radiation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for mapping the carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used for comprehensive characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the five protons on the fused ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the bromine atom and the aromatic nature of the bicyclic system. While specific, experimentally verified spectral data for the unsubstituted this compound is not widely detailed in foundational literature, analysis of its derivatives provides insight. For instance, in derivatives, the protons on the pyridine (B92270) ring (H-5, H-6, H-7, and H-8) typically appear in the aromatic region of the spectrum, with their multiplicity and coupling constants (J) revealing their adjacency. The lone proton on the imidazole (B134444) ring (H-2) would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. In this compound, seven distinct signals are expected for the seven carbon atoms of the imidazopyridine core. The carbon atom directly bonded to the bromine (C-3) is expected to have its chemical shift significantly influenced by the halogen. Public chemical databases confirm the existence of ¹³C NMR spectra for this compound, which are essential for confirming its identity and purity. nih.gov
Detailed, peer-reviewed assignments for the parent compound are scarce, but extensive data exists for its numerous derivatives, such as 3-bromo-2-phenylimidazo[1,2-a]pyridine (B1270516) and 3-bromo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid, which are used to confirm successful synthetic modifications. rsc.orgvulcanchem.com
X-ray Diffraction Studies for Structural Elucidation
While NMR provides the connectivity of a molecule, X-ray diffraction analysis of a single crystal offers the definitive, three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, a single-crystal X-ray structure would provide unambiguous confirmation of the bromine atom's position at the C-3 position. It would also detail the planarity of the fused imidazo[1,2-a]pyridine (B132010) ring system and describe how the molecules pack together in the crystal lattice.
Although the structure of many substituted this compound derivatives has been established by single-crystal X-ray diffraction, a publicly accessible crystal structure for the unsubstituted parent compound is not readily found in crystallographic databases. researchgate.netresearchgate.net The crystallographic data for its derivatives are, however, vital in research, confirming the regioselectivity of reactions and revealing detailed intermolecular interactions such as hydrogen bonding or π-π stacking, which influence the material's bulk properties. iucr.org
Computational Scrutiny of this compound: A Theoretical Perspective
Computational chemistry and theoretical studies provide a powerful lens through which to understand the electronic structure, reactivity, and potential applications of novel chemical entities. This article delves into the theoretical examination of this compound, a heterocyclic compound of interest, by exploring its properties through the application of various computational methodologies. While direct and extensive computational studies exclusively focused on this compound are not extensively documented in publicly available literature, this analysis synthesizes findings from closely related imidazo[1,2-a]pyridine derivatives to project the theoretical characteristics of this specific molecule.
Applications of 3 Bromoimidazo 1,2 a Pyridine in Advanced Chemical Synthesis and Medicinal Chemistry
Development of Novel Heterocyclic Compounds
3-Bromoimidazo[1,2-a]pyridine serves as a pivotal starting material for the synthesis of a wide array of novel heterocyclic compounds. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl and alkynyl groups at the C3-position. This functionalization is a key step in constructing more complex molecular architectures. rsc.org
Researchers have successfully synthesized N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine (B139424) under different reaction conditions. rsc.org The synthetic utility of 3-bromoimidazo[1,2-a]pyridines has been further demonstrated through C3-arylation and alkynylation reactions, which proceed smoothly via classical Pd-catalyzed cross-coupling strategies. rsc.org These methods provide efficient pathways to new classes of heterocyclic compounds with potential applications in materials science and pharmaceuticals.
Scaffold for Pharmacologically Active Molecules
The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.netrsc.org this compound, as a key intermediate, provides a strategic advantage for the synthesis of molecules with a broad spectrum of pharmacological activities.
The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anti-infectious agents, including those effective against Mycobacterium tuberculosis. researchgate.net The versatility of the 3-bromo derivative allows for the systematic modification of the core structure to optimize antimycobacterial activity and explore structure-activity relationships (SAR). The development of derivatives from this scaffold is a key area of research in finding new treatments for tuberculosis. researchgate.net
The imidazo[1,2-a]pyridine nucleus is a common feature in molecules designed as enzyme inhibitors and receptor ligands. nih.gov For instance, derivatives of 6-bromoimidazo[1,2-a]pyridine (B40293) have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmitter regulation. organic-chemistry.org While this highlights the potential of brominated imidazo[1,2-a]pyridines, the 3-bromo isomer specifically serves as a crucial synthetic intermediate that allows for the introduction of various functional groups necessary for binding to enzyme active sites or specific receptors. myskinrecipes.com The selective functionalization of 3-bromo-8-chloroimidazo[1,2-a]pyridine, for example, is valuable in creating compounds with activity in the central nervous system.
This compound plays a critical role as an intermediate in the synthesis of well-known pharmaceutical agents. Notably, it is a key precursor in the manufacturing of Alpidem, an anxiolytic, and Zolpidem, a hypnotic agent used for the treatment of insomnia. researchgate.netrdd.edu.iq The synthesis of these drugs often involves the functionalization of the imidazo[1,2-a]pyridine core, where the 3-bromo derivative provides a convenient handle for introducing the necessary side chains that are crucial for their pharmacological activity.
Table 1: Marketed Drugs Synthesized from this compound Intermediate
| Drug Name | Therapeutic Class |
| Alpidem | Anxiolytic |
| Zolpidem | Hypnotic |
The imidazo[1,2-a]pyridine scaffold has been identified as a promising backbone for the development of covalent inhibitors targeting the KRAS G12C mutant protein, a significant target in cancer therapy. organic-chemistry.org While research is ongoing, the ability to modify the imidazo[1,2-a]pyridine core, often starting from precursors like this compound, allows for the design of molecules that can form a covalent bond with the cysteine residue of the mutated KRAS protein, thereby inhibiting its oncogenic signaling.
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold, and by extension, derivatives synthesized from this compound, extends to several other areas of medicine.
Anti-tumor Agents: Numerous studies have highlighted the anti-cancer properties of imidazo[1,2-a]pyridine derivatives. rdd.edu.iqnih.gov These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.
Antiosteoporosis Agents: The imidazo[1,2-a]pyridine structure is a key component in the synthesis of third-generation bisphosphonates like Minodronic acid, which is used in the treatment of osteoporosis.
Anxiolytic Agents: Beyond Alpidem, the imidazo[1,2-a]pyridine framework is a core component in the design of new anxiolytic agents. msu.runih.gov These compounds often target the GABA-A receptor in the central nervous system.
Table 2: Investigational Applications of the Imidazo[1,2-a]pyridine Scaffold
| Therapeutic Area | Specific Target/Application |
| Oncology | KRAS G12C Protein Inhibition, General Antitumor Activity |
| Osteoporosis | Synthesis of Bisphosphonates (e.g., Minodronic acid) |
| Neurology | Anxiolytic Agents (targeting GABA-A receptors) |
Creation of Diverse Chemical Entities for Biological Screening
The C-3 bromine atom of this compound serves as a key functional group for generating extensive libraries of novel compounds for biological evaluation. researchgate.net Its utility lies in its ability to participate in a wide array of cross-coupling reactions, allowing for the systematic introduction of various substituents at this position. This approach is fundamental to modern drug discovery, facilitating the exploration of structure-activity relationships (SAR) and the identification of new therapeutic leads.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prominently used to functionalize the 3-position. mdpi.com This methodology allows for the coupling of 3-bromoimidazo[1,2-a]pyridines with a broad range of arylboronic acids. mdpi.com The reaction conditions are often mild and tolerant of various functional groups on both coupling partners, making it a robust method for creating libraries of 3-arylimidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov These libraries have been instrumental in the discovery of compounds with potent biological activities.
Derivatives synthesized from this scaffold have shown significant potential as anticancer agents. For instance, various 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10). nih.govnih.gov Specific compounds have demonstrated high inhibitory activity, with IC50 values in the low micromolar range. nih.gov One notable derivative, with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, showed the highest inhibitory activity against the HT-29 colon cancer cell line. Furthermore, the imidazo[1,2-a]pyridine core has been successfully utilized to develop potent inhibitors of key signaling proteins involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net Optimization of substituents on the imidazo[1,2-a]pyridine ring has led to compounds with high selectivity and nanomolar potency against the p110α isoform of PI3K. researchgate.net
Beyond palladium-catalyzed reactions, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction provides an efficient one-pot method for synthesizing structurally diverse 3-aminoimidazo[1,2-a]pyridine derivatives, which have also been screened for anticancer properties. nih.govrsc.org This multicomponent approach allows for rapid library generation by varying the aldehyde, aminopyridine, and isocyanide starting materials. nih.gov The resulting compounds have been evaluated for their cytotoxic effects, leading to the identification of promising candidates for further development. nih.gov
Table 1: Examples of Biologically Active 3-Substituted Imidazo[1,2-a]pyridine Derivatives
Derivative Type Synthetic Method Biological Target/Activity Reference 3-Arylimidazo[1,2-a]pyridines Suzuki-Miyaura Coupling Anticancer (general screening) nih.gov 3-Aminoimidazo[1,2-a]pyridines Groebke-Blackburn-Bienaymé Reaction Anticancer (MCF-7, HT-29, B16F10 cell lines) [8, 10] 3-Substituted quinazolin-4(3H)-one derivatives Multi-step synthesis PI3Kα Inhibition nih.gov 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} derivatives Multi-step synthesis PI3K p110α Inhibition 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Claisen-Schmidt Condensation Antifungal (Candida albicans) nih.gov
Applications in Optoelectronic Devices
The imidazo[1,2-a]pyridine core is an attractive fluorophore due to its rigid, planar structure and π-conjugated system, which are conducive to strong fluorescence emission. researchgate.netnih.gov Derivatives of this scaffold are being actively investigated for their utility in various optoelectronic applications, including as fluorescent probes, biomarkers, and emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govtandfonline.com
The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned by introducing different substituents onto the heterocyclic core. nih.govtandfonline.com For example, the introduction of a hydroxymethyl group at the C-3 position has been shown to enhance fluorescence intensity compared to the unsubstituted parent compound. researchgate.net The nature and position of substituents significantly influence the emission wavelength, quantum yield, and Stokes shift. nih.govnih.gov Generally, electron-donating groups tend to increase fluorescence intensity, while electron-withdrawing groups like the nitro group can quench fluorescence entirely. nih.gov
Researchers have designed and synthesized novel bipolar deep-blue fluorescent emitters using the imidazo[1,2-a]pyridine moiety as an electron acceptor. nih.gov These materials exhibit high thermal stability and impressive quantum yields. When incorporated into OLED devices, these emitters have demonstrated excellent performance, achieving high external quantum efficiencies (EQEs) with deep-blue CIE coordinates (Commission Internationale de l'Éclairage). nih.gov Notably, devices based on these materials show negligible efficiency roll-off at high brightness, a critical parameter for practical applications. nih.gov
The large Stokes shifts observed in some imidazo[1,2-a]pyridine derivatives are particularly advantageous for optoelectronic applications, as this property minimizes self-absorption and enhances the efficiency of light-emitting devices. tandfonline.comtandfonline.com The significant separation between absorption and emission maxima allows for the development of highly sensitive fluorescent probes and efficient laser dyes. tandfonline.com The versatility of the imidazo[1,2-a]pyridine scaffold allows for the creation of a wide palette of emitters spanning from the near-UV to the deep-blue region, making them promising candidates for next-generation displays and solid-state lighting. nih.gov
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Class Key Feature Observed Property Potential Application Reference 3-Hydroxymethyl imidazo[1,2-a]pyridines -CH2OH at C3 Intense purple-blue fluorescence Fluorophores, Biomarkers researchgate.net V-Shaped bis-Imidazo[1,2-a]pyridines Phenyl or pyridine (B92270) π-bridge High quantum yields (0.17–0.51), deep-blue emission (CIE y ≤0.07) OLED Emitters nih.gov IP-PPI and IP-DPPI Bipolar structure with phenanthroimidazole donor High EQE (>5%) in deep-blue OLEDs, negligible efficiency roll-off OLED Emitters rsc.org 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives ESIPT-active Large Stokes shift Chemosensors, Fluorescent Probes, Laser Dyes nih.gov Imidazo[1,5-a]pyridine-anthracene fluorophore Anthracene at C3 Greenish-yellow emission, large Stokes' shift (~11,000 cm-1) OLEDs, White LEDs
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methods
A significant trend in the synthesis of 3-bromoimidazo[1,2-a]pyridine and its derivatives is the move towards more environmentally friendly and sustainable methodologies. researchgate.net Researchers are actively developing protocols that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. researchgate.netacs.org
Key green synthetic strategies include:
Electrochemical Synthesis: This method utilizes electricity as a "traceless" oxidant, avoiding the need for chemical oxidants. researchgate.net Highly efficient co-electrolysis in a simple undivided cell can produce 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones under ambient conditions. researchgate.net These electrochemical processes are often conducted in eco-friendly solvents and are easily scalable. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages over conventional heating, including shorter reaction times, improved yields, and enhanced selectivity. smolecule.comsci-hub.se These methods align with green chemistry principles by improving energy efficiency. smolecule.com
Use of Green Solvents and Catalysts: There is a growing emphasis on replacing undesirable solvents like DMF and dioxane with greener alternatives such as water or polyethylene (B3416737) glycol (PEG-400). acs.orgrsc.org The use of recyclable, heterogeneous catalysts, like Amberlyst® A-26(OH) ion exchange resin in water, further enhances the sustainability of the synthesis, eliminating the need for strong bases and organic solvents. researchgate.netresearchgate.net
One-Pot and Metal-Free Reactions: One-pot tandem cyclization reactions, where multiple steps are performed in a single reaction vessel, improve process efficiency. researchgate.netoup.com Developing metal-free approaches is also a high priority to avoid issues with metal catalyst contamination in the final products. rsc.orgrsc.org For instance, a metal-free, one-pot reaction using tert-butyl hydroperoxide (TBHP) as an oxidant can produce 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones and 2-aminopyridines. rsc.orgrsc.org
The table below summarizes various green synthetic approaches for imidazo[1,2-a]pyridine (B132010) derivatives.
| Method | Key Features | Example Conditions | Reference |
|---|---|---|---|
| Electrosynthesis | Oxidant-free, mild conditions, scalable | Co-electrolysis in an undivided cell | researchgate.net |
| Microwave-Assisted | Rapid, high yields, energy efficient | Microwave irradiation at 80-135°C | smolecule.com |
| Green Solvents/Catalysts | Use of water, recyclable catalysts | Amberlyst® A-26(OH) resin in water at 60°C | researchgate.net |
| Metal-Free One-Pot | Atom-economical, avoids metal contamination | TBHP as oxidant in ethyl acetate (B1210297) at 90°C | rsc.orgrsc.org |
Exploration of Novel Reactivity Patterns and Functionalization Strategies
The this compound scaffold is a versatile platform for creating diverse and complex molecules. The bromine atom at the C3-position is a particularly useful "handle" for further chemical modifications. vulcanchem.com
Emerging functionalization strategies include:
Cross-Coupling Reactions: The C3-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups. rsc.org Well-established methods like the Suzuki-Miyaura coupling (to add aryl groups) and Buchwald-Hartwig amination (to add amine groups) are commonly employed to build molecular complexity. rsc.orgvulcanchem.com
Direct C-H Functionalization: Eco-friendly late-stage C-H functionalization has become a powerful tool for creating libraries of valuable compounds without the need for pre-functionalized starting materials. researchgate.net
Radical Reactions: Recent advances include the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine core, which can be achieved through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org
Chemodivergent Synthesis: Innovative strategies have been developed that allow for the selective synthesis of different product classes from the same starting materials. For example, by changing the reaction conditions (promoter and solvent), the reaction of α-bromoketones and 2-aminopyridines can be directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgrsc.orgrsc.org
The versatility of the C3-position is demonstrated by its successful use in various synthetic transformations, including C3-arylation and C3-alkynylation, providing access to a broad range of structurally diverse derivatives. rsc.orgrsc.org
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Computational methods are increasingly integral to the discovery and optimization of imidazo[1,2-a]pyridine-based compounds. In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into how these molecules interact with biological targets. researchgate.nettandfonline.com
Virtual Screening: High-throughput virtual screening of large chemical libraries allows for the rapid identification of new hit compounds. ucl.ac.uk In one notable example, a pre-competitive collaboration used virtual screening of five different proprietary pharmaceutical company libraries to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. rsc.org This approach rapidly expanded the structure-activity relationship (SAR) data, leading to compounds with improved antiparasitic activity and selectivity. rsc.org
SAR Elaboration: Computational models help to rationalize and predict the SAR of a chemical series. tandfonline.com For instance, in the development of inhibitors for the Helicobacter pylori VirB11 ATPase, in silico modeling of how lead compounds bind within the ATP binding site guided the design of a second generation of molecules. ucl.ac.uk
ADMET Prediction: In silico tools are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the synthesis of compounds with more drug-like characteristics. researchgate.net
These computational approaches accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates, saving time and resources.
Expanding the Scope of Biological Applications
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in several commercial drugs. sci-hub.se Ongoing research continues to uncover new therapeutic applications for derivatives of this compound.
The bromine at the C3-position serves as a key anchor point for synthesizing libraries of compounds for biological screening. rsc.org Current research is exploring applications in several key areas:
Oncology: Derivatives have been synthesized by functionalizing the C3-position and evaluated for their antiproliferative potential against breast cancer cell lines. researchgate.net
Infectious Diseases: The scaffold is a promising starting point for developing new treatments for neglected diseases. A collaborative virtual screening effort identified potent imidazo[1,2-a]pyridine derivatives for treating visceral leishmaniasis. rsc.org Other research has focused on developing inhibitors of the Helicobacter pylori VirB11 ATPase as a potential treatment for peptide ulcers and associated cancers. ucl.ac.uk
Materials Science: Beyond pharmacology, the unique electronic and optical properties of the imidazo[1,2-a]pyridine core make it a candidate for the development of novel materials. smolecule.comvulcanchem.com
The ability to readily functionalize the this compound core ensures its continued importance as a versatile platform for discovering molecules with novel biological activities and material properties. smolecule.comsmolecule.com
Q & A
Q. What are the standard synthetic routes for preparing 3-bromoimidazo[1,2-a]pyridine?
The most common method involves regioselective bromination of imidazo[1,2-a]pyridine precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, describes a one-pot procedure starting from 2-aminopyridines and α-haloketones, followed by bromination at the 3-position. Anhydrous conditions are critical to suppress side reactions and improve yields (70–76%) . Alternative approaches include palladium-mediated coupling of pre-functionalized intermediates (e.g., 3-bromo derivatives) with amines or aryl halides .
Q. How does the 3-bromo substituent influence the reactivity of imidazo[1,2-a]pyridine in further functionalization?
The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkenyl, or amine groups. However, direct nucleophilic substitution (e.g., with CH3O⁻ or amines) is challenging due to the electron-deficient nature of the heterocyclic ring. Electrophilic substitution (e.g., SeO2-mediated oxidation) or reductive dehalogenation pathways are more feasible .
Q. What purification strategies are recommended for isolating this compound?
Chromatography (e.g., silica gel with hexane/ethyl acetate) is commonly used. Crystallization from hexane or sublimation under reduced pressure (90°C, 0.05 Torr) yields high-purity products, as noted in .
Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?
The scaffold exhibits antiviral, antileishmanial, and anticancer properties. For instance, 3-bromo derivatives have been explored as inhibitors of IGF-1 receptor tyrosine kinase and antiparasitic agents targeting Leishmania donovani .
Advanced Research Questions
Q. How do reaction conditions dictate chemodivergent outcomes in this compound synthesis?
Controlling solvent polarity, temperature, and catalyst type enables divergent pathways. For example, iodine or KI catalysis in aqueous TBHP selectively yields N-(pyridin-2-yl)amides, while metal-free conditions favor this compound formation via C–C bond cleavage . Quantum chemical studies ( ) reveal that dimethyliminium groups lower activation energy by enabling Mannich-type cyclization over Baldwin-forbidden pathways .
Q. Why do nucleophilic substitutions at the 3-position often fail, and what alternative strategies exist?
The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring deactivates the C–Br bond toward nucleophilic attack. Instead, telesubstitution (remote functionalization) or reductive dehalogenation dominates. For example, lithium ethylamide induces Br⁺ abstraction, yielding parent imidazo[1,2-a]pyridine and minor products like 6-bromo-7-ethylamino derivatives .
Q. How can multi-dimensional SAR studies optimize the bioactivity of this compound derivatives?
highlights non-additive SAR, where 6-methyl substitution enhances potency in aryl-substituted 3-position derivatives but reduces activity in alkylated analogs. A hybrid approach combining single- and multi-dimensional SAR (e.g., varying 2-, 3-, 6-, and 7-positions simultaneously) is recommended to avoid masking synergistic effects .
Q. What mechanistic insights explain the regioselectivity of bromination in imidazo[1,2-a]pyridines?
Bromination at the 3-position is governed by the electron density distribution. Quantum calculations ( ) show that the exo-dimethyliminium group stabilizes the transition state during cyclization, favoring 3-substitution. Halogenation at other positions (e.g., 2 or 7) typically requires directing groups or harsher conditions .
Q. How can metal-free methodologies improve the sustainability of this compound synthesis?
Recent advances include iodine-catalyzed oxidative coupling and tandem chlorocyclization with carboxylic acids, avoiding heavy metal catalysts. These methods achieve atom economy and reduce waste, aligning with green chemistry principles .
Q. What structural modifications enhance the pharmacokinetic profile of this compound derivatives?
Introducing hydrophilic groups (e.g., amines, hydroxyls) at the 2-position improves solubility, while lipophilic 3-aryl substituents enhance membrane permeability. For antileishmanial activity, balancing logP (hydrophobicity) and metabolic stability (e.g., via methyl groups) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
